

In-depth Analysis of MeOSuc-AAPM-PNA: Data Unavailable in Public Scientific Literature

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Compound of Interest

Compound Name: MeOSuc-AAPM-PNA

Cat. No.: B1409345

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Following a comprehensive search of public scientific databases, chemical registries, and academic journals, it has been determined that there is no available scientific literature, experimental data, or detailed information regarding the long-term effects of a compound identified as "**MeOSuc-AAPM-PNA**." The name does not correspond to any registered or published molecule for which biological data has been released.

A product listing for "**MeOSuc-AAPM-PNA**" was found on a single biochemical vendor website, providing a chemical formula and a CAS number. However, further investigation into these identifiers did not yield any associated scientific studies, safety data, or mechanism of action. This suggests that "**MeOSuc-AAPM-PNA**" may be an internal product code, a highly novel and unpublished compound, or a misnomer.

Given the absence of foundational data, it is not possible to provide the requested comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams specific to **MeOSuc-AAPM-PNA**.

A General Comparison of Modified Peptide Nucleic Acids (PNAs)

While information on **MeOSuc-AAPM-PNA** is unavailable, the "PNA" component of the name likely refers to Peptide Nucleic Acid. PNAs are synthetic DNA mimics with a neutral peptide-like backbone instead of the negatively charged sugar-phosphate backbone of DNA and RNA.^{[1][2][3]} This fundamental difference grants them unique properties, such as high binding affinity to

complementary nucleic acid strands and strong resistance to degradation by nucleases and proteases.^{[3][4]}

However, the neutral backbone also presents challenges, primarily poor water solubility and inefficient cellular uptake, which are significant hurdles for therapeutic applications.^{[4][5]} To overcome these limitations, researchers have developed numerous chemical modifications to the basic PNA structure. These modifications aim to enhance solubility, improve cell penetration, and increase target-binding specificity. A comparison of common PNA modification strategies is presented below as an alternative guide for researchers in the field.

Table 1: Comparison of Common PNA Modification Strategies

Modification Strategy	Primary Goal(s)	Advantages	Disadvantages/Limitations
Conjugation with Cell-Penetrating Peptides (CPPs)	Enhance cellular uptake	Significantly improves intracellular delivery of PNA.[6][7]	Can be cell-type dependent; risk of endosomal entrapment; potential for toxicity.[6][8]
Cationic Backbone Modifications (e.g., Guanidinium)	Enhance cellular uptake and solubility	Improves electrostatic interactions with cell membranes; increases water solubility.[1]	Can alter binding specificity; potential for off-target effects.
Gamma (γ) Modifications (e.g., mini-PEG)	Improve solubility, binding affinity, and pharmacokinetics	Enhances water solubility and can improve triplex formation for gene editing applications.[6][9]	Synthesis can be complex; may alter the precise geometry of DNA/RNA binding.
Conjugation with Lipids / Lipophilic Groups	Enhance cellular uptake	Promotes uptake across the cell membrane and can aid in endosomal escape.[1]	Can lead to aggregation; may affect biodistribution and toxicity profiles.

Key Experimental Protocols for Assessing Modified PNAs

Evaluating the long-term effects and performance of any novel PNA requires a series of standardized experiments. Below are generalized protocols for key assays.

Cellular Uptake and Subcellular Localization Assay

- Objective: To quantify the efficiency of PNA entry into cells and determine its location (e.g., cytoplasm, nucleus).

- Methodology:
 - Synthesize the PNA with a fluorescent label (e.g., FITC, Cy5).
 - Incubate cultured cells (e.g., HeLa, A549) with the fluorescently-labeled PNA at various concentrations and time points.
 - Wash cells thoroughly to remove non-internalized PNA.
 - Analyze cellular fluorescence using flow cytometry to quantify uptake efficiency.
 - Image cells using confocal microscopy to determine subcellular localization. Co-stain with nuclear (e.g., DAPI) and endosomal (e.g., LysoTracker) markers to assess endosomal entrapment.

In Vitro Stability Assay

- Objective: To assess the resistance of the modified PNA to enzymatic degradation.
- Methodology:
 - Incubate the PNA oligomer in relevant biological fluids, such as human serum or cell lysate, at 37°C.
 - Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
 - Analyze the integrity of the PNA at each time point using High-Performance Liquid Chromatography (HPLC) or gel electrophoresis.
 - Calculate the half-life of the PNA by quantifying the amount of intact PNA over time.

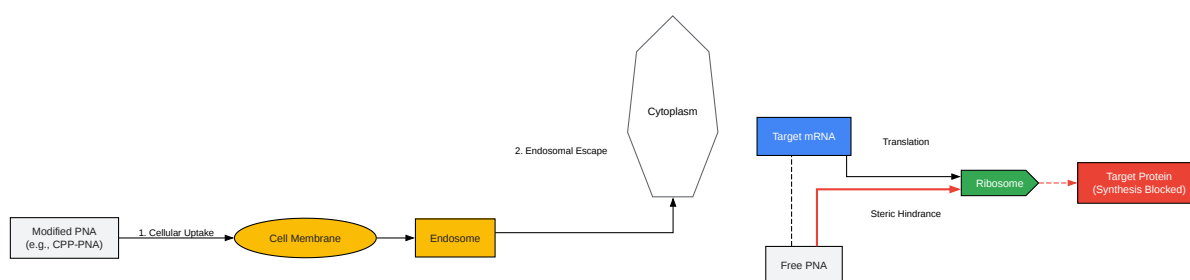
Target Engagement & Efficacy (Antisense Model)

- Objective: To measure the ability of the PNA to bind to its target mRNA and inhibit protein expression.
- Methodology:
 - Select a target gene and design a PNA sequence complementary to its mRNA.

- Treat cells with the antisense PNA.
- After a suitable incubation period (e.g., 24-72 hours), harvest the cells.
- Measure target mRNA levels using quantitative real-time PCR (qRT-PCR) to assess transcript knockdown.
- Measure target protein levels using Western Blot or ELISA to assess the functional outcome of mRNA knockdown.

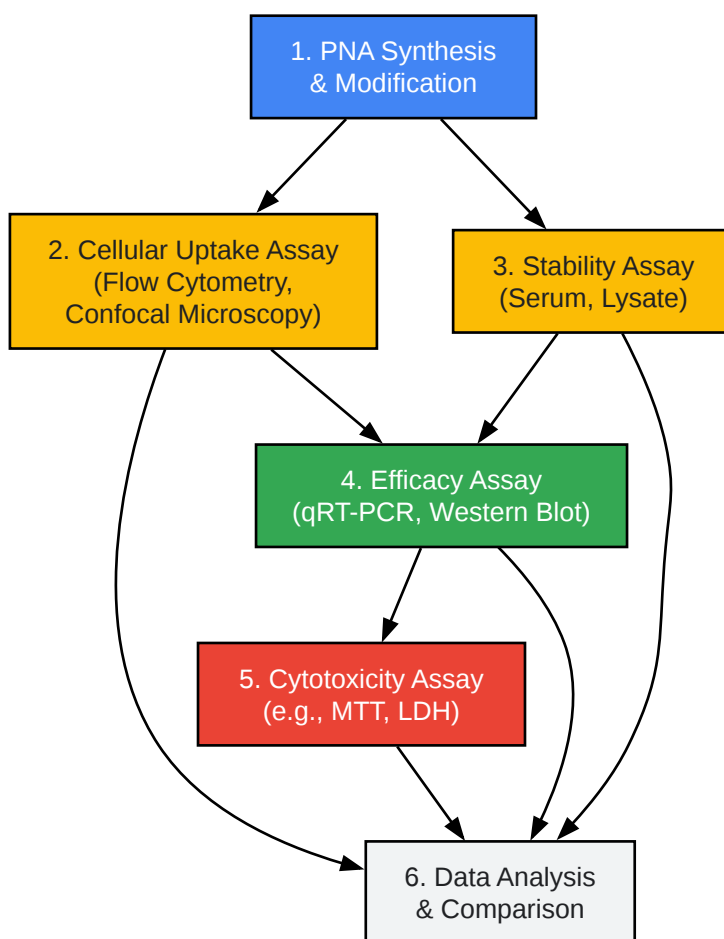
Visualizing PNA Mechanisms and Workflows

Diagrams created using Graphviz help to clarify complex biological processes and experimental designs.



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Caption: General mechanism of action for an antisense Peptide Nucleic Acid (PNA).



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Caption: Standard experimental workflow for evaluating a modified PNA.

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